

Boiling point and melting point of 1-aminohexane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Aminohexane

This technical guide provides a comprehensive overview of the boiling and melting points of 1aminohexane (also known as hexylamine), targeted at researchers, scientists, and
professionals in drug development. This document summarizes key physical data, details the
experimental protocols for their determination, and presents a logical workflow for sample
analysis.

Physicochemical Data of 1-Aminohexane

1-Aminohexane is a primary alkylamine with the chemical formula C₆H₁₅N.[1] It presents as a colorless to slightly yellow liquid and is recognized for its utility in organic synthesis.[1] The physical properties of a compound, such as its boiling and melting points, are critical for its identification, purity assessment, and safe handling.[2][3]

The quantitative physicochemical data for 1-aminohexane are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Melting Point	-19 °C to -23 °C	[1][4][5][6]
Boiling Point	130 °C to 132 °C	[1][4]
Density	0.766 g/mL (at 25 °C)	[1]
Molecular Weight	101.19 g/mol	
Refractive Index	n20/D 1.418	[1]

Experimental Protocols for Determination

The accurate determination of melting and boiling points is fundamental in chemical analysis. These values serve as key criteria for both identification and purity.[2]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow range, typically 0.5-1.0°C.[2][7] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3][7][8]

Methodology: Capillary Method using a Melting Point Apparatus

- Sample Preparation: A small amount of the solid 1-aminohexane sample (if in its solid, frozen state) is finely pulverized. The open end of a capillary tube is jabbed into the sample pile to collect a small amount of the material.[9]
- Packing: The capillary tube is inverted and tapped gently on a hard surface, or dropped through a long vertical tube, to pack the sample firmly into the sealed end.[9] The final packed sample height should be approximately 2-3 mm to ensure uniform heating.[9]
- Apparatus Setup: The prepared capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device). The apparatus is then turned on.[2][9]
- Heating and Observation:

- A rapid heating rate (e.g., 10-20°C per minute) can be used initially to determine an approximate melting range.[3]
- For an accurate measurement, a new sample is prepared and the apparatus is heated rapidly to about 20°C below the approximate melting point.[9]
- The heating rate is then reduced significantly to about 1-2°C per minute.[2][3]
- Data Recording: The melting range is recorded as two temperatures:
 - T1: The temperature at which the first droplet of liquid is observed.
 - T2: The temperature at which the entire sample has completely liquefied.[2][7] The recorded melting point is the range T1 - T2.

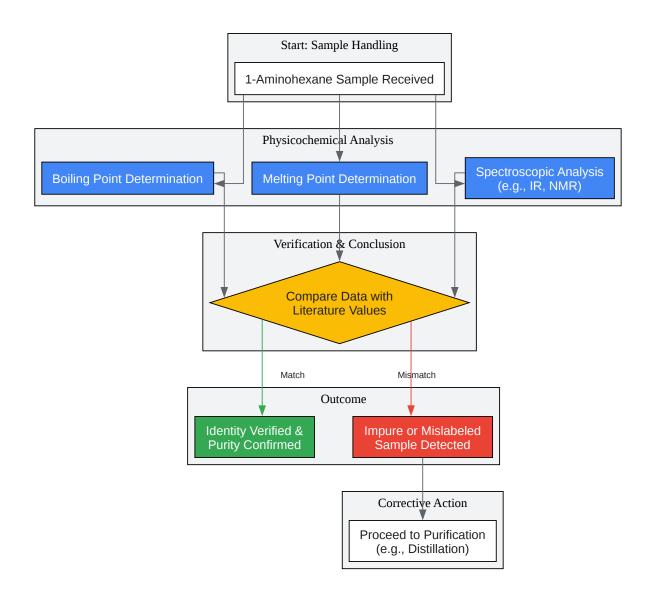
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] Like the melting point, it is a key indicator of a substance's identity and purity.

Methodology: Thiele Tube Method

This method is advantageous as it requires only a small amount of the liquid sample.[10]

- Sample Preparation: A small volume (less than 0.5 mL) of liquid 1-aminohexane is placed into a small test tube (a fusion tube).[10]
- Capillary Inversion: A standard capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.
- Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the heat is distributed evenly.
 [10]
- Heating and Observation:



- The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the inverted capillary tube will expand and exit, creating a slow stream of bubbles.[10]
- Heating is continued until the temperature is slightly above the boiling point, at which point
 a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]
- Data Recording:
 - The heat source is removed, and the apparatus is allowed to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this exact moment is recorded as the boiling point.[10]

Logical Workflow and Visualization

The following diagram illustrates a standard workflow for the physicochemical analysis of a chemical sample such as 1-aminohexane, from initial reception to final verification.

Click to download full resolution via product page

Caption: Workflow for the analysis and verification of a 1-aminohexane sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chembk.com [chembk.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. 1-aminohexane [stenutz.eu]
- 5. gasmet.com [gasmet.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Boiling point and melting point of 1-aminohexane.].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b13955822#boiling-point-and-melting-point-of-1-aminohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com